molecular formula C5H21N3O6P2 B12683151 Diammonium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate CAS No. 94107-66-1

Diammonium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate

Cat. No.: B12683151
CAS No.: 94107-66-1
M. Wt: 281.18 g/mol
InChI Key: ZXNFLOLUPCEWJB-UHFFFAOYSA-N
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Description

ethylhydrocupreine hydrochloride , is a chemical compound with significant applications in various scientific fields. It is primarily used as a reagent in microbiology for the identification of certain bacterial species, particularly Streptococcus pneumoniae .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethylhydrocupreine hydrochloride involves the reaction of quinine with ethyl iodide in the presence of a base. The reaction is typically carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of ethylhydrocupreine hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The purification process may involve multiple recrystallization steps to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethylhydrocupreine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various quinoline derivatives.

    Reduction: Reduction reactions can convert it into different hydroquinoline compounds.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium ethoxide and potassium tert-butoxide are commonly employed.

Major Products

The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which have applications in pharmaceuticals and organic synthesis.

Scientific Research Applications

Ethylhydrocupreine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Ethylhydrocupreine hydrochloride exerts its effects by inhibiting the growth of certain bacteria. It targets the bacterial cell membrane, disrupting its integrity and leading to cell lysis. The compound specifically binds to the bacterial cell wall components, preventing their proper assembly and function .

Comparison with Similar Compounds

Similar Compounds

    Quinine: A natural compound with similar structural features, used as an antimalarial agent.

    Chloroquine: A synthetic derivative of quinine, also used as an antimalarial drug.

    Hydroxychloroquine: Another synthetic derivative with applications in treating autoimmune diseases.

Uniqueness

Ethylhydrocupreine hydrochloride is unique due to its specific application in microbiology for the identification of Streptococcus pneumoniae. Unlike quinine and its derivatives, which are primarily used as antimalarial agents, ethylhydrocupreine hydrochloride has a distinct role in bacterial identification and inhibition .

Properties

CAS No.

94107-66-1

Molecular Formula

C5H21N3O6P2

Molecular Weight

281.18 g/mol

IUPAC Name

diazanium;[phosphonatomethyl(propan-2-yl)amino]methylphosphonic acid

InChI

InChI=1S/C5H15NO6P2.2H3N/c1-5(2)6(3-13(7,8)9)4-14(10,11)12;;/h5H,3-4H2,1-2H3,(H2,7,8,9)(H2,10,11,12);2*1H3

InChI Key

ZXNFLOLUPCEWJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CP(=O)(O)O)CP(=O)([O-])[O-].[NH4+].[NH4+]

Origin of Product

United States

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